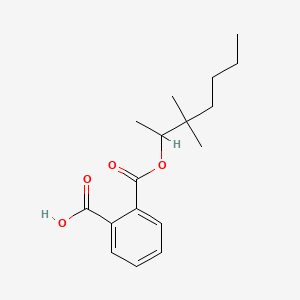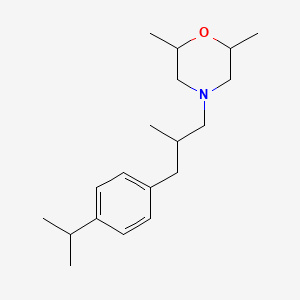
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is an organic compound characterized by its unique structure, which includes a morpholine ring substituted with isopropylphenyl and methylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine typically involves the reaction of 4-isopropylbenzaldehyde with appropriate amines and other reagents under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the condensation of 4-isopropylbenzaldehyde with amines and diethyl phosphite under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Isopropylphenol: An organic compound with a similar isopropyl group attached to a phenol ring.
3-(4-Isopropylphenyl)-2-methylpropionaldehyde: A related compound with a similar structural motif.
Uniqueness
4-(3-(4-Isopropylphenyl)-2-methylpropyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its combination of isopropylphenyl and methylpropyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H31NO |
|---|---|
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-[2-methyl-3-(4-propan-2-ylphenyl)propyl]morpholine |
InChI |
InChI=1S/C19H31NO/c1-14(2)19-8-6-18(7-9-19)10-15(3)11-20-12-16(4)21-17(5)13-20/h6-9,14-17H,10-13H2,1-5H3 |
Clave InChI |
PCLSCFRPYZMBAC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



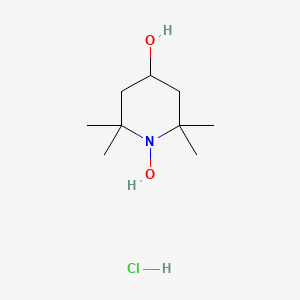

![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
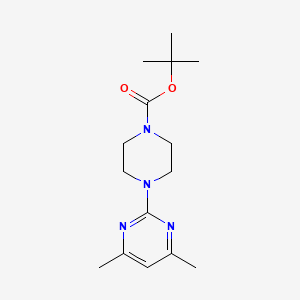
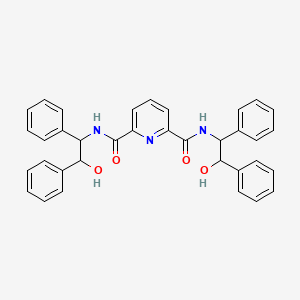


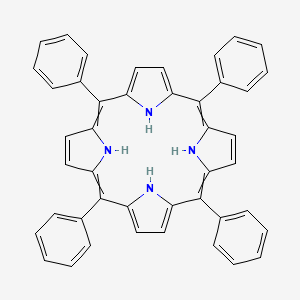
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)
